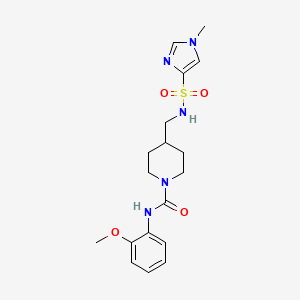
Ácido 4-amino-3-(2,3-dihidrobenzofuran-5-il)butanoico clorhidrato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-3-(2,3-dihydrobenzofuran-5-yl)butanoic acid hydrochloride is a synthetic organic compound with potential applications in various scientific fields. It is characterized by the presence of an amino group, a benzofuran ring, and a butanoic acid moiety. This compound is of interest due to its unique structural features and potential biological activities.
Aplicaciones Científicas De Investigación
4-Amino-3-(2,3-dihydrobenzofuran-5-yl)butanoic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activities make it a candidate for studies in pharmacology and toxicology.
Medicine: It may be investigated for its potential therapeutic effects, including antimicrobial or anticancer properties.
Industry: The compound can be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-(2,3-dihydrobenzofuran-5-yl)butanoic acid hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Amino Group: The amino group can be introduced via a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated precursor.
Formation of the Butanoic Acid Moiety: The butanoic acid moiety can be introduced through a series of reactions, including alkylation and oxidation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-3-(2,3-dihydrobenzofuran-5-yl)butanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Mecanismo De Acción
The mechanism of action of 4-Amino-3-(2,3-dihydrobenzofuran-5-yl)butanoic acid hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, or metabolic activity.
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-3-(2,3-dihydrobenzofuran-5-yl)butanoic acid: The non-hydrochloride form of the compound.
2,3-Dihydrobenzofuran-5-amine: A related compound with a similar benzofuran structure but different functional groups.
Benzofuran derivatives: A broad class of compounds with varying substituents on the benzofuran ring.
Uniqueness
4-Amino-3-(2,3-dihydrobenzofuran-5-yl)butanoic acid hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
4-amino-3-(2,3-dihydro-1-benzofuran-5-yl)butanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3.ClH/c13-7-10(6-12(14)15)8-1-2-11-9(5-8)3-4-16-11;/h1-2,5,10H,3-4,6-7,13H2,(H,14,15);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQVJLRDAGFSJCS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C(CC(=O)O)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(Cyclopentylamino)sulfonyl]indolinyl 4-pyridyl ketone](/img/structure/B2418601.png)



![4-{1H-pyrrolo[2,3-b]pyridin-3-yl}-N-[(thiophen-3-yl)methyl]-1,2,3,6-tetrahydropyridine-1-carboxamide](/img/structure/B2418608.png)

![{3-[(2-Ethoxyethoxy)methyl]phenyl}methanamine](/img/structure/B2418610.png)



![6,8-Dichloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2418619.png)


